1-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a benzimidazole core linked to a butanol moiety through a 2-(2-methoxyphenoxy)ethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol typically involves multiple steps. One common route includes the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Attachment of the 2-(2-methoxyphenoxy)ethyl group: This step involves the reaction of the benzimidazole with 2-(2-methoxyphenoxy)ethyl bromide in the presence of a base such as potassium carbonate.
Introduction of the butanol moiety: The final step involves the reaction of the intermediate with butanal in the presence of a reducing agent like sodium borohydride to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The benzimidazole ring can be reduced under hydrogenation conditions.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) in the presence of an acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
1-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its benzimidazole core which is known to interact with various biological targets.
Industry: Used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol involves its interaction with specific molecular targets. The benzimidazole core is known to bind to DNA and proteins, potentially disrupting their normal function. This can lead to various biological effects, such as inhibition of cell division in cancer cells or disruption of microbial cell walls.
Comparison with Similar Compounds
Similar Compounds
Carvedilol: A beta-blocker with a similar benzimidazole structure.
Mebendazole: An antiparasitic drug with a benzimidazole core.
Albendazole: Another antiparasitic drug with a benzimidazole structure.
Uniqueness
1-{1-[2-(2-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other benzimidazole derivatives, this compound features a butanol moiety and a 2-(2-methoxyphenoxy)ethyl group, which may enhance its solubility and biological activity.
Properties
IUPAC Name |
1-[1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl]butan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-3-8-17(23)20-21-15-9-4-5-10-16(15)22(20)13-14-25-19-12-7-6-11-18(19)24-2/h4-7,9-12,17,23H,3,8,13-14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOIVMWIWPRMPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.